N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine

Description

Systematic IUPAC Nomenclature and Structural Representation

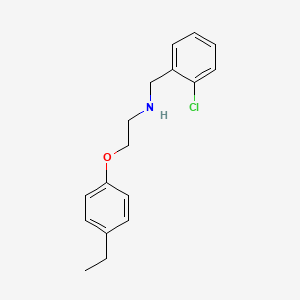

The systematic IUPAC nomenclature for this compound is N-[(2-chlorophenyl)methyl]-2-(4-ethylphenoxy)ethanamine, which provides a precise description of its molecular structure according to internationally accepted naming conventions. This nomenclature system systematically describes the compound's structure by identifying the central ethanamine backbone and specifying the substitution patterns on both the nitrogen atom and the carbon chain. The IUPAC name reflects the presence of a (2-chlorophenyl)methyl group attached to the nitrogen atom, while the ethoxy chain bears a (4-ethylphenoxy) substituent at the 2-position.

The structural representation of this compound consists of several key molecular components that define its three-dimensional architecture. The compound features a chlorobenzyl group where the chlorine atom occupies the ortho position (position 2) on the benzene ring relative to the methylene linker. Additionally, the structure incorporates an ethylphenoxy moiety where the ethyl group is positioned para (position 4) to the oxygen atom on the phenyl ring. These structural elements are connected through an ethanamine backbone, creating a molecular framework that exhibits both aromatic and aliphatic characteristics.

The molecular architecture can be represented through various structural formats, including the SMILES notation CCC1=CC=C(C=C1)OCCNCC2=CC=CC=C2Cl, which provides a linear representation of the compound's connectivity. This notation systematically describes the bonding pattern starting from the ethyl group on the phenoxy ring, proceeding through the ether linkage, the ethanamine chain, and concluding with the chlorobenzyl substituent. The three-dimensional conformation of this molecule involves specific spatial arrangements that influence its chemical behavior and potential interactions with other molecular species.

CAS Registry Numbers and Alternative Naming Conventions

The Chemical Abstracts Service (CAS) registry number for this compound is 1040684-36-3, which serves as a unique identifier for this specific chemical compound in scientific databases and literature. This CAS number provides an unambiguous reference that distinguishes this compound from structurally related molecules and facilitates accurate communication within the scientific community. The CAS registry system ensures that researchers can reliably identify and locate information about this specific chemical entity across various databases and research publications.

Alternative naming conventions for this compound include several systematic and semi-systematic approaches that reflect different aspects of its molecular structure. One alternative nomenclature describes the compound as [(2-chlorophenyl)methyl][2-(4-ethylphenoxy)ethyl]amine, which emphasizes the two main substituents attached to the central amine nitrogen atom. This naming convention provides clarity regarding the substitution pattern and can be particularly useful when discussing the compound's synthetic pathways or reaction mechanisms. The compound may also be referenced using abbreviated forms or trade designations in specific research contexts, though the IUPAC name remains the preferred standard for scientific communication.

The nomenclature variations reflect different systematic approaches to describing the molecular structure, with some focusing on the functional group hierarchy while others emphasize the substitution patterns on the aromatic rings. These alternative naming systems can provide valuable insights into the compound's structural relationships with other molecules and can facilitate searches in chemical databases that may index compounds using different nomenclature standards. Understanding these various naming conventions is essential for comprehensive literature searches and ensures accurate identification of the compound across different research contexts and databases.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C17H20ClNO, indicating a composition of seventeen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula provides fundamental information about the compound's elemental composition and serves as the basis for calculating various molecular properties including molecular weight, which is determined to be 289.8 grams per mole. The molecular formula also enables the calculation of important chemical parameters such as the degree of unsaturation, which helps predict the number of rings and multiple bonds present in the molecular structure.

Table 1: Molecular Composition and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H20ClNO | |

| Molecular Weight | 289.8 g/mol | |

| Total Atoms | 40 | |

| Total Bonds | 41 | |

| Rotatable Bonds | 7 | |

| Ring Systems | 2 | |

| LogP | 4.4619 | |

| Polar Surface Area | 21.26 Ų |

The stereochemical considerations for this compound involve analyzing potential chiral centers and conformational preferences within the molecular structure. While the compound does not contain traditional chiral carbon centers with four different substituents, the overall molecular geometry and spatial arrangement of substituents can influence its three-dimensional shape and subsequent chemical behavior. The flexibility of the ethanamine linker allows for multiple conformational states that may affect the compound's interactions with biological targets or other chemical species.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(4-ethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-2-14-7-9-16(10-8-14)20-12-11-19-13-15-5-3-4-6-17(15)18/h3-10,19H,2,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOHBDSMNXHDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCNCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-ethylphenoxy)-1-ethanamine

This intermediate can be prepared by nucleophilic substitution of 4-ethylphenol with 2-chloroethylamine or its protected derivatives under basic conditions. The reaction proceeds via the displacement of a leaving group (e.g., chloride) by the phenoxide ion formed in situ.

-

- Base: Sodium hydride or potassium carbonate to generate phenoxide.

- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: 50–80 °C.

- Time: 6–12 hours.

Reaction scheme:

$$

\text{4-ethylphenol} + \text{2-chloroethylamine} \xrightarrow[\text{Base}]{\text{Solvent, heat}} \text{2-(4-ethylphenoxy)-1-ethanamine}

$$

Alkylation with 2-Chlorobenzyl Chloride or Reductive Amination

The secondary amine is formed by introducing the 2-chlorobenzyl group onto the primary amine. Two main approaches are reported:

Direct alkylation: Reaction of 2-(4-ethylphenoxy)-1-ethanamine with 2-chlorobenzyl chloride in the presence of a base (e.g., triethylamine) to yield the secondary amine.

Reductive amination: Reaction of 2-(4-ethylphenoxy)-1-ethanamine with 2-chlorobenzaldehyde followed by reduction (e.g., sodium cyanoborohydride or catalytic hydrogenation).

Typical conditions for reductive amination:

- Solvent: Methanol or ethanol.

- Catalyst/reductant: Sodium cyanoborohydride or hydrogen gas with palladium on carbon.

- Temperature: Room temperature to 50 °C.

- Time: 4–12 hours.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a secondary or tertiary amine.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound might be studied for its biological activity, including potential pharmacological effects.

Medicine: Research could explore its use as a drug candidate or a precursor for pharmaceuticals.

Industry: It may find applications in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and physiological responses. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Structural Analogues and Their Properties

Key Observations:

Substituent Position Effects: The position of chlorine on the benzyl group significantly influences molecular interactions. For example, N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl (para-chloro) may exhibit different receptor-binding kinetics compared to the ortho-chloro isomer in the target compound.

Backbone Modifications: Replacement of the ethanamine backbone with propanamine (as in ) introduces conformational flexibility, which could affect target selectivity.

Synthetic Complexity: Compounds with ether linkages (e.g., phenoxy groups in and ) often require multi-step synthesis involving nucleophilic substitution or coupling reactions. For instance, describes the synthesis of 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides via sequential alkylation and condensation steps , which may parallel the synthesis of the target compound.

Pharmacological and Functional Comparisons

- Antibacterial Activity : While the target compound lacks reported bioactivity, structurally related sulfonamides (e.g., N-(4-methoxyphenethyl)benzenesulfonamides in ) show biofilm inhibition against E. coli . This suggests that introducing sulfonamide or nitro groups (as in ’s N-(3-chlorophenethyl)-4-nitrobenzamide ) could enhance antimicrobial properties.

- Psychoactive Potential: Compounds with chloro-benzyl and phenethylamine motifs (e.g., ) are often associated with psychoactive effects. For example, ’s fluorobenzyl-iododimethoxyphenyl ethanamine shares structural similarities with hallucinogenic phenethylamines .

Physicochemical and Crystallographic Data

- Crystal Structure : reports the crystal structure of a related chloro-benzyl compound, (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide, which forms hydrogen-bonded dimers in the solid state. Such interactions may influence the solubility and stability of the target compound .

- Density and Boiling Points : N-Benzyl-2-chloro-N-methylethanamine has a predicted density of 1.056 g/cm³ and boiling point of 205°C, providing benchmarks for solvent selection in synthesis.

Research Findings and Implications

Synthetic Feasibility: The target compound’s synthesis likely involves: Chlorination of benzyl precursors. Ether formation between 4-ethylphenol and ethanamine intermediates. Purification via column chromatography (as in ’s iodinated analogues ).

Ethylphenoxy groups could prolong metabolic half-life due to increased hydrophobicity.

Future Directions :

- Evaluate the target compound’s binding affinity for serotonin or dopamine receptors, given its structural resemblance to psychoactive phenethylamines.

- Explore derivatization with sulfonamide or nitro groups to optimize antimicrobial or anticancer properties.

Biological Activity

N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Chlorobenzyl Group : The presence of a chlorine atom enhances lipophilicity and may influence receptor interactions.

- Ethylphenoxy Group : This moiety can affect the compound's pharmacokinetics and binding affinity to biological targets.

- Ethanamine Backbone : This core structure is crucial for the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound may function as an antagonist or agonist depending on the target.

- Receptor Binding : The compound is hypothesized to bind to adrenergic receptors, influencing pathways related to cell proliferation and apoptosis.

- Enzyme Interaction : It may also modulate the activity of specific enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Antitumor Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antitumor activity. For instance, compounds with similar structural features have shown efficacy against prostate cancer cell lines, suggesting that this compound could possess similar properties.

- Study Findings : In vitro assays demonstrated that related compounds can inhibit cell growth in human cancer cell lines at low micromolar concentrations, indicating potential for further exploration in cancer therapy .

Pharmacological Potential

The compound is being explored for its potential in various therapeutic areas:

- Antidepressant Effects : Some studies suggest that compounds with similar structures may exhibit antidepressant-like effects through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : There are indications that such compounds could reduce inflammation by inhibiting specific pathways involved in inflammatory responses.

Case Study Analysis

Research involving case studies has provided insights into the pharmacological effects of compounds similar to this compound. These studies often focus on patient responses to treatment with related agents, exploring:

- Efficacy in Clinical Settings : Observational studies have highlighted the effectiveness of related compounds in managing symptoms associated with various conditions.

- Adverse Effects : Understanding the safety profile through case studies helps in assessing the risk-benefit ratio for potential therapeutic use.

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antitumor | Inhibition of cell growth in PC3 cells | |

| Antidepressant | Potential modulation of neurotransmitters | |

| Anti-inflammatory | Inhibition of inflammatory pathways |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.

- Clinical Trials : To evaluate safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-(4-ethylphenoxy)ethyl chloride with 2-chlorobenzylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the target molecule. Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometry (1:1.2 amine:electrophile ratio). Post-synthesis purification via column chromatography (hexane/EtOAc gradient) or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl), ethanamine methylene signals (δ 3.5–4.0 ppm), and phenoxy group protons (δ 6.7–7.0 ppm).

- ¹³C NMR : Confirm the chlorobenzyl carbon (δ 125–135 ppm) and ether linkage (δ 155–160 ppm).

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., ~317 g/mol).

- IR : Amine N-H stretch (~3300 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity, and what assays are recommended?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).

- Enzyme Inhibition : Kinase or protease inhibition screening (IC₅₀ determination).

- Use positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate runs for reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or impurities. Strategies:

- Purity Validation : Use HPLC (≥95% purity; C18 column, acetonitrile/water mobile phase) .

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays.

- Structural Confirmation : Single-crystal X-ray diffraction (e.g., SHELX refinement ) to rule out isomerism.

- Meta-Analysis : Compare data with structurally similar analogs (e.g., fluorobenzyl derivatives ).

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Substituent Variation : Replace 4-ethylphenoxy with 4-methoxyphenyl (electron-donating groups enhance solubility) or 3,4-dimethoxyphenyl (bulkier groups for receptor selectivity) .

- Scaffold Hybridization : Integrate thiophene or oxadiazole moieties (e.g., ’s acetamide hybrid) to modulate pharmacokinetics.

- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinase enzymes .

Q. What advanced analytical methods are required to study metabolic stability and degradation pathways?

- Methodological Answer :

- LC-MS/MS : Track metabolic products in hepatocyte incubations (e.g., cytochrome P450-mediated oxidation).

- Stability Studies : Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to assess hydrolytic degradation.

- Isotope Labeling : Use ¹⁴C-labeled compound for mass balance studies in in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.